Kaltostat

Vue d'ensemble

Description

Kaltostat is a calcium sodium alginate dressing, primarily used in wound care. It is composed of fibers derived from brown seaweed, which are processed to form a soft, sterile dressing. When in contact with wound exudate, this compound transforms into a gel-like substance that helps manage wound moisture and promotes healing .

Applications De Recherche Scientifique

Kaltostat has a wide range of applications in scientific research, particularly in the fields of medicine and biology:

Wound Healing: This compound is extensively used in wound care for managing exudate and promoting healing in chronic and acute wounds.

Drug Delivery: Due to its gel-forming properties, this compound is used as a vehicle for controlled drug delivery.

Tissue Engineering: This compound is used as a scaffold material in tissue engineering due to its biocompatibility and biodegradability.

Hemostasis: This compound is used to control minor bleeding in surgical and trauma settings.

Mécanisme D'action

Target of Action

Kaltostat, a wound dressing material, primarily targets wound sites that are moderately to heavily exuding . It is particularly effective on chronic wounds such as leg ulcers (venous, arterial, and diabetic), pressure sores, fungating carcinomas, and acute wounds like donor sites, abrasions, lacerations, and post-surgical wounds .

Mode of Action

This compound is composed of the sodium and calcium salts of alginic acid. When it comes into contact with wound exudates or other body fluids containing sodium ions, the fibers of this compound absorb the liquid and swell . During this process, calcium ions present in the fiber are partially replaced by sodium, causing the dressing to take on a gel-like appearance . This gel overlays the wound and forms a moist protective layer on the wound surface, which helps to reduce pain and damage to newly formed tissue during dressing removal .

Biochemical Pathways

The alginate fibers in this compound can absorb wound exudate and transform into a coagulated gel/fiber protective layer . This process likely involves complex interactions with various biochemical pathways related to wound healing and tissue regeneration.

Pharmacokinetics

As a topical wound dressing, this compound does not follow the traditional ADME (Absorption, Distribution, Metabolism, Excretion) properties associated with systemic drugs. Instead, its effectiveness is primarily localized to the site of application. The dressing absorbs wound exudate, swells, and forms a gel-like layer that provides a moist wound healing environment .

Result of Action

The action of this compound results in the formation of a moist protective layer on the wound surface, which can reduce pain and prevent damage to newly formed tissue during dressing removal . It also promotes hemostasis when it comes into contact with bleeding wounds . Overall, this compound creates a favorable environment for wound healing.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the amount of wound exudate can affect the swelling and gel formation of this compound . . Therefore, the wound’s condition and the surrounding environment play a crucial role in the action of this compound.

Analyse Biochimique

Biochemical Properties

In the presence of exudate or other body fluids containing sodium ions, the fibers of Kaltostat absorb liquid and swell . The calcium ions present in the fiber are partially replaced by sodium, causing the dressing to take on a gel-like appearance . This overlays the wound and provides a micro-environment that is believed to facilitate wound healing .

Cellular Effects

This can enhance the healing process and reduce the formation of scar tissue .

Molecular Mechanism

The molecular mechanism of this compound involves the exchange of sodium and calcium ions in the presence of wound exudate . This ion exchange process triggers the transformation of the dressing into a gel-like substance that can absorb wound exudate and maintain a moist wound environment .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time as the dressing absorbs wound exudate and swells . The dressing should be changed when the maximum absorbency of the alginate fiber has been reached or when strike-through of the secondary dressing occurs .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. It is generally recommended that the dressing be changed regularly to ensure optimal wound healing .

Metabolic Pathways

This compound does not directly participate in metabolic pathways. Instead, it creates a favorable environment for wound healing by maintaining a moist wound environment and absorbing excess wound exudate .

Transport and Distribution

This compound is applied directly to the wound surface and does not require transport or distribution within cells or tissues . It stays in place on the wound surface, where it absorbs wound exudate and promotes healing .

Subcellular Localization

As a wound dressing, this compound does not have a subcellular localization. It is applied to the surface of the wound, where it acts to absorb wound exudate and maintain a moist wound environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Kaltostat is synthesized from alginic acid, which is extracted from brown seaweed. The alginic acid is then converted into calcium sodium alginate through a series of chemical reactions involving calcium and sodium salts. The process involves:

Extraction: Alginic acid is extracted from brown seaweed using an alkaline solution.

Purification: The extracted alginic acid is purified to remove impurities.

Conversion: The purified alginic acid is reacted with calcium and sodium salts to form calcium sodium alginate.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification of alginic acid, followed by its conversion into calcium sodium alginate. The final product is then processed into various forms, such as ropes or pads, and sterilized for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Kaltostat primarily undergoes ion-exchange reactions when in contact with wound exudate. The calcium ions in the alginate are exchanged with sodium ions from the wound fluid, leading to the formation of a gel-like substance .

Common Reagents and Conditions

Reagents: Calcium chloride, sodium chloride, and alginic acid.

Conditions: The reactions typically occur at room temperature and neutral pH.

Major Products

The major product formed from these reactions is a gel-like substance composed of sodium alginate, which helps in wound healing by maintaining a moist environment .

Comparaison Avec Des Composés Similaires

Kaltostat is compared with other alginate-based dressings such as Sorbsan and AlgiSite:

This compound is unique due to its specific formulation that provides optimal gel formation and moisture management, making it highly effective in wound care .

Activité Biologique

Ammonium alginate, a derivative of alginic acid, has garnered significant attention due to its diverse biological activities. This article explores its biological properties, including anti-tumor, antimicrobial, immunomodulatory, and neuroprotective effects, supported by case studies and research findings.

Overview of Ammonium Alginate

Ammonium alginate is produced by the reaction of alginic acid with ammonium ions. It is widely used in food and pharmaceutical applications due to its gelling properties and biocompatibility. The compound exhibits unique characteristics that enhance its biological activity compared to other alginate forms.

1. Anti-Tumor Activity

Research indicates that alginate oligosaccharides derived from ammonium alginate exhibit significant anti-tumor properties. For instance, a study demonstrated that these compounds can inhibit the synthesis and secretion of pro-inflammatory cytokines in microglial cells, suggesting potential applications in neuroinflammation and cancer therapy .

Table 1: Anti-Tumor Activity of Ammonium Alginate

| Study | Cell Type | Concentration (μg/mL) | Effect |

|---|---|---|---|

| BV2 Cells | 50-500 | Inhibition of TNF-α, IL-6, IL-1β production |

2. Antimicrobial Activity

Ammonium alginate exhibits notable antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and preventing nutrient transport through the formation of a viscous layer around the cells. Studies have shown effectiveness against species such as Pseudomonas aeruginosa and Escherichia coli .

Table 2: Antimicrobial Efficacy of Ammonium Alginate

| Microorganism | Activity Type | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Bacteriostatic | |

| Escherichia coli | Bactericidal | |

| Staphylococcus aureus | Antifungal |

3. Immunomodulatory Effects

Ammonium alginate has been shown to stimulate immune responses by activating macrophages and enhancing cytokine production. This property is particularly beneficial for developing immunotherapies and vaccines .

Case Study: Immunostimulation by Ammonium Alginate

A study found that high mannuronic acid content in ammonium alginate significantly increased macrophage activation, leading to enhanced immune responses in vitro .

4. Neuroprotective Activity

The neuroprotective effects of ammonium alginate are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit amyloid beta-induced neurotoxicity. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .

Table 3: Neuroprotective Effects of Ammonium Alginate

The biological activities of ammonium alginate are influenced by several factors:

- Molecular Weight: Higher molecular weight alginates tend to exhibit stronger biological activity.

- Mannuronic/Guluronic Ratio: The ratio affects the gelling properties and biological interactions.

- Modification: Chemical modifications can enhance or alter the biological effects of ammonium alginate.

Propriétés

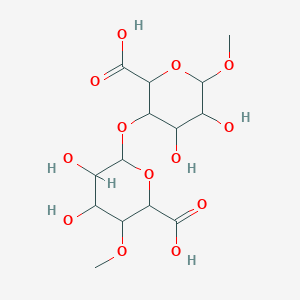

IUPAC Name |

6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPPCXIBHQRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |

| Record name | AMMONIUM ALGINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium alginate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |

CAS No. |

9005-34-9 | |

| Record name | Alginic acid, ammonium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alginic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Kaltostat in achieving hemostasis?

A1: this compound, composed of calcium sodium alginate, achieves hemostasis through a two-fold mechanism:

- Calcium Ion Release: Upon contact with blood, this compound rapidly releases calcium ions in exchange for sodium ions []. This elevated calcium ion concentration in the vicinity of the wound directly stimulates both platelet activation and accelerates the coagulation cascade, thereby promoting hemostasis [].

- Physical Matrix Formation: The alginate fibers in this compound interact with wound exudate to form a gel-like matrix [, , , ]. This matrix acts as a physical barrier to further bleeding, providing a scaffold for clot formation and wound healing [, , , ].

Q2: How does the composition of this compound contribute to its efficacy as a wound dressing?

A2: this compound's composition of calcium sodium alginate fibers contributes to its efficacy in several ways:

- High Absorbency: The alginate fibers are highly absorbent, effectively managing wound exudate and creating a moist wound environment conducive to healing [, , , ].

- Biocompatibility: this compound exhibits good biocompatibility, eliciting minimal foreign body reactions in vivo [, , , ].

- Hemostatic Properties: The calcium ions present in this compound contribute to its hemostatic properties by promoting platelet activation and blood clotting [, ].

- Non-Adherent Nature: this compound typically does not adhere to the wound bed, allowing for relatively painless dressing changes [, , ].

Q3: What are the limitations of using this compound as a wound dressing?

A3: Despite its numerous advantages, this compound also presents certain limitations:

- Cytotoxicity Concerns: Some studies have reported cytotoxic effects on fibroblasts in vitro with certain types of alginate dressings, including this compound [, ]. This cytotoxicity is attributed to the high calcium ion concentration [, ].

- Non-Biodegradability: this compound fibers demonstrate slow biodegradation, potentially leading to foreign body reactions or delayed wound healing in some cases [, , ].

- Limited Antimicrobial Activity: While this compound provides a moist wound environment, it lacks inherent antimicrobial properties, requiring additional measures to prevent wound infections [, ].

Q4: What are the primary clinical applications of this compound?

A4: this compound finds application in a variety of clinical settings for wound management, including:

- Split-Thickness Skin Graft Donor Sites: It is frequently used as a primary dressing for split-thickness skin graft donor sites due to its hemostatic properties and ability to promote healing [, , , , , ].

- Heavily Exuding Wounds: The high absorbency of this compound makes it suitable for managing heavily exuding wounds, such as venous leg ulcers and pressure ulcers [, ].

- Epistaxis Control: this compound is also employed as a nasal packing material for controlling epistaxis due to its hemostatic properties [, , , , ].

Q5: How does this compound compare to other commonly used wound dressings?

A5: this compound's performance as a wound dressing has been compared to various other materials in numerous studies:

- Versus Scarlet Red Dressings: In a study comparing this compound to scarlet red dressings for split-thickness skin graft donor sites, scarlet red dressings showed significantly better healing at 10 days [].

- Versus Hydrocellular Foam Dressings: While both this compound and hydrocellular foam dressings demonstrate comparable healing times, hydrocellular foam dressings are often preferred for increased patient comfort [].

- Versus Polyurethane Dressings: Compared to polyurethane dressings, this compound was associated with less pain and fewer dressing changes in managing split-thickness skin graft donor sites [].

- Versus Xeroform Dressings: In a study evaluating donor site dressings in a swine model, both this compound and Xeroform demonstrated rapid re-epithelialization, but Xeroform was more cost-effective [].

Q6: Are there any emerging alternatives to this compound?

A6: Ongoing research is exploring novel alginate-based dressings with enhanced properties to address the limitations of traditional alginate dressings like this compound [, , ]:

- Low-Calcium Alginate Dressings: Novel alginate dressings with reduced calcium ion content have shown promising results in reducing cytotoxicity to fibroblasts and minimizing foreign body reactions [, ].

- Hydrosheet Dressings: Hydrosheets composed of chitin/chitosan, fucoidan, and alginate have demonstrated enhanced healing properties compared to this compound in a rat model of healing-impaired wounds [].

- Alginate Hydrogel/Nano Zinc Oxide Composite Bandages: Research is ongoing on alginate hydrogel bandages incorporating zinc oxide nanoparticles, which exhibit controlled degradation, enhanced blood clotting, and potent antimicrobial activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.